Ethyl 2-[(2-aminophenyl)amino]acetate
Description
Overview of Anilinoacetate Derivatives in Contemporary Chemical Research
Anilinoacetate derivatives, a class of compounds characterized by an aniline (B41778) moiety linked to an acetate (B1210297) group, represent a significant scaffold in contemporary chemical research. Their structural versatility makes them valuable building blocks in medicinal chemistry, materials science, and organic synthesis. In drug discovery, these derivatives are integral to the synthesis of a wide array of pharmacologically active agents. Researchers have successfully incorporated the anilinoacetate framework into molecules with analgesic, antioxidant, and anti-leukemic properties. chemsynthesis.comcenmed.com The anilinoacetate structure is a key component in various heterocyclic systems, which are foundational to many therapeutic drugs. nih.govmatrix-fine-chemicals.com
Beyond pharmaceuticals, aniline and its derivatives are crucial in materials science for the development of advanced polymers. Polyaniline (PANI) and its derivatives are renowned for their electrical conductivity and are utilized in the fabrication of sensors and anti-corrosion coatings. The ability to modify the aniline ring allows for the fine-tuning of the resulting polymer's electronic and physical properties. This adaptability underscores the broad importance of aniline-based structures, including anilinoacetates, in creating novel functional materials.
Significance of Ethyl 2-[(2-aminophenyl)amino]acetate as a Strategic Synthetic Intermediate
This compound is a bifunctional molecule of considerable strategic importance in organic synthesis. Its structure uniquely combines the features of o-phenylenediamine (B120857) (OPDA) and an ethyl aminoacetate side chain. This arrangement provides two nucleophilic amino groups and an ester functionality, making it an ideal precursor for the construction of complex heterocyclic systems through intramolecular cyclization reactions.
The primary significance of this compound lies in its utility as a building block for fused heterocycles, particularly benzodiazepines. The benzodiazepine (B76468) core is a privileged structure in medicinal chemistry, forming the basis for numerous sedative, anxiolytic, and anticonvulsant drugs. The synthesis of 1,4- and 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine derivative with a suitable three-carbon unit, such as a β-keto ester or an α,β-unsaturated carbonyl compound. This compound contains both the necessary diamine and the ester functionality within the same molecule, primed for cyclization to form benzodiazepine-related structures, such as benzodiazepinones. For instance, the reaction between 2-aminobenzophenone (B122507) and glycine (B1666218) ethyl ester to form a benzodiazepine-2-one core highlights a similar synthetic strategy.
The presence of two distinct amine groups with different reactivities, along with the ester group, allows for selective and sequential reactions, enabling the synthesis of a diverse range of nitrogen-containing heterocycles. This makes this compound a valuable and versatile intermediate for creating libraries of complex molecules for biological screening.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | This compound |
| Physical State | Not experimentally reported in literature |
| Melting Point | Not experimentally reported in literature |
| Boiling Point | Not experimentally reported in literature |
Scope and Research Trajectories for Future Investigations
The potential of this compound as a synthetic intermediate is far from fully exploited, presenting several promising avenues for future research.
A primary area for future investigation is the expansion of its application in the synthesis of novel heterocyclic scaffolds. While its role as a precursor to benzodiazepines is clear, its unique structure could be leveraged to access other less common fused heterocyclic systems through innovative cyclization strategies. Research could focus on metal-catalyzed reactions or the use of modern organocatalysis to control the regioselectivity of ring-closure, leading to new families of compounds with potential biological activity.
Another significant research trajectory involves the development of more efficient and sustainable synthetic routes to this compound itself. Streamlining its production from readily available starting materials would enhance its accessibility and cost-effectiveness for broader applications in both academic and industrial research.
Furthermore, the derivatives synthesized from this intermediate warrant thorough investigation for their pharmacological properties. Screening these novel compounds for activity against various biological targets could lead to the discovery of new therapeutic agents. Drawing inspiration from the broader class of aniline derivatives, there is also potential to explore the use of this compound in materials science, for example, as a monomer for the synthesis of new electroactive polymers with tailored properties for sensor or electronic applications.
Condensation Reactions in the Preparation of Anilinoacetate Scaffolds
Condensation reactions represent a primary strategy for the formation of the amide bond inherent in the anilinoacetate scaffold. These reactions typically involve the coupling of a carboxylic acid derivative with an amine.
Condensation of Ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene
To facilitate the amide bond formation, coupling agents are often employed. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is a common and efficient coupling reagent used in peptide synthesis and other amidation reactions. nih.gov TBTU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide with high efficiency. The use of TBTU can be advantageous as it often leads to high yields and minimizes side reactions. nih.gov
Table 1: Key Features of TBTU as a Coupling Agent
| Feature | Description |
| Activation Mechanism | Forms a highly reactive O-acylisourea intermediate with the carboxylic acid. |
| Efficiency | Generally provides high yields of the desired amide product. |
| Byproducts | Generates water-soluble byproducts, which can simplify purification. |
| Reaction Conditions | Typically requires the presence of a non-nucleophilic base. |
The choice of solvent and base is crucial for the success of the condensation reaction. Dichloromethane (DCM) is a commonly used solvent for such reactions due to its inertness and ability to dissolve a wide range of organic compounds. A non-nucleophilic base, such as 2,6-lutidine, is often added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine nucleophile, thereby increasing its reactivity. Optimization of the solvent and base system is a critical step in maximizing the yield and purity of the product. This involves screening different solvents and bases to find the combination that provides the best results for the specific substrates being used.
Table 2: Common Solvents and Bases for Amide Coupling Reactions
| Solvent | Base | Rationale |
| Dichloromethane (DCM) | 2,6-Lutidine | Inert solvent, non-nucleophilic base to scavenge acid. |
| Dimethylformamide (DMF) | N,N-Diisopropylethylamine (DIPEA) | Polar aprotic solvent, sterically hindered non-nucleophilic base. |
| Acetonitrile (B52724) (MeCN) | Triethylamine (TEA) | Polar aprotic solvent, common organic base. |
Metal-Free Condensation Approaches
In recent years, there has been a growing interest in the development of metal-free synthetic methodologies to avoid potential metal contamination in the final products. researchgate.net For the synthesis of anilinoacetate scaffolds, metal-free approaches could involve the use of organocatalysts or rely on the inherent reactivity of the starting materials under specific reaction conditions. For instance, the direct condensation of carboxylic acids and amines can sometimes be achieved at elevated temperatures, although this often requires harsh conditions and may not be suitable for sensitive substrates. semanticscholar.orgorientjchem.org Alternative metal-free activating agents, such as carbodiimides, can also be employed. Furthermore, transition-metal-free N-arylation of amino acid esters using diaryliodonium salts has been reported as a viable method for forming C-N bonds. nih.govresearchgate.net
Nucleophilic Substitution Routes to this compound
An alternative approach to the synthesis of this compound involves nucleophilic substitution reactions. This strategy relies on the formation of a carbon-nitrogen bond through the attack of a nitrogen nucleophile on an electrophilic carbon center.
Reaction of (E)-3-(2-aminophenyl)acrylates with Carbon Disulfide
A hypothetical nucleophilic substitution route could involve the reaction of an (E)-3-(2-aminophenyl)acrylate derivative with a suitable nucleophile. While the direct reaction with carbon disulfide to yield the target molecule is not a standard transformation, one can envision a multi-step sequence. The reaction of amines with α,β-unsaturated esters, known as aza-Michael addition, is a well-established method for forming β-amino esters. researchgate.net However, the formation of an α-amino ester as in the target molecule from an acrylate would require a different reaction pathway.
A more plausible nucleophilic substitution approach would involve the reaction of 1,2-diaminobenzene with an α-halo ester, such as ethyl bromoacetate. wikipedia.org In this scenario, one of the amino groups of 1,2-diaminobenzene would act as a nucleophile and displace the bromide from ethyl bromoacetate to form the desired this compound. This type of reaction is a classic example of N-alkylation of an amine. wikipedia.org
Table 3: Comparison of Potential Nucleophilic Substitution Routes
| Route | Starting Materials | Key Transformation | Plausibility |
| Route A | (E)-3-(2-aminophenyl)acrylate + Carbon Disulfide | Unconventional | Low, would require a complex and non-standard reaction mechanism. |
| Route B | 1,2-diaminobenzene + Ethyl bromoacetate | N-alkylation | High, a well-established and reliable method for C-N bond formation. wikipedia.org |
Alkylation Strategies for Related Anilinoacetate Compounds
Alkylation of anilines and their derivatives is a fundamental method for the formation of C-N bonds. In the context of synthesizing anilinoacetate compounds, this typically involves the reaction of an aniline with an ethyl haloacetate.
Application of Phase Transfer Catalysis (PTC) in Alkylation Reactions
Phase Transfer Catalysis (PTC) has emerged as a powerful technique for conducting reactions between reactants located in different phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). This methodology is particularly advantageous for the alkylation of anilines, as it can enhance reaction rates, improve yields, and allow for milder reaction conditions, often eliminating the need for anhydrous solvents.
In a typical PTC system for the alkylation of an aniline derivative, the aniline is deprotonated by a strong base (like concentrated NaOH or KOH) in the aqueous phase to form the anilide anion. The phase-transfer catalyst, usually a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the transfer of this anion into the organic phase where the alkylating agent (e.g., ethyl bromoacetate) resides. The reaction then proceeds in the organic phase to form the desired N-alkylated product. nih.gov
The efficiency of PTC in alkylation is influenced by several factors, including the choice of catalyst, solvent, base concentration, and reaction temperature. Chiral phase-transfer catalysts have also been developed to achieve enantioselective alkylations. nih.govphasetransfer.com The use of ionic liquids as phase-transfer catalysts has also been explored, offering benefits such as reusability and avoiding volatile organic solvents. mdpi.com
Table 1: Examples of Phase-Transfer Catalyzed Alkylation Reactions
| Catalyst | Substrate | Alkylating Agent | Base | Solvent | Yield |
| TBAB | Hydantoin | Allyl Bromide | 50% aq. KOH | Toluene | High |
| Cinchona Alkaloid-derived Quaternary Ammonium Salt | 1-methyl-7-methoxy-2-tetralone | 1,5-dibromopentane | 50% aq. NaOH | Toluene | >90% |
| N-methylimidazolium-based Ionic Liquid | Active Methylene Compound | Alkyl Halide | - | - | - |
This table presents examples of PTC alkylations on related substrates to illustrate the general conditions and components of such reactions.
Reduction Strategies for Amine Precursors
A common and highly effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. This approach is particularly relevant for the synthesis of this compound, where a precursor like ethyl 2-[(2-nitrophenyl)amino]acetate can be reduced to the target molecule. A variety of reduction methods are available, offering different levels of selectivity and functional group tolerance.
Catalytic Reduction of Nitro Precursors to Amino Groups
Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency, clean reaction profiles, and the formation of water as the only byproduct. researchgate.net
Palladium on carbon (Pd/C) is one of the most common and versatile heterogeneous catalysts for the hydrogenation of nitro compounds. researchgate.net The reaction is typically carried out under a hydrogen atmosphere (from a balloon to high pressure) in a suitable solvent, such as ethanol (B145695), methanol, or ethyl acetate. google.comacs.org The catalyst loading can often be kept low, and the catalyst can be easily removed by filtration upon reaction completion. acs.org Pd/C has been shown to be effective for the reduction of a wide range of nitroarenes to their corresponding anilines in high yields. nih.gov It's important to note that Pd/C can also catalyze the hydrogenation of other reducible functional groups, so careful control of reaction conditions is sometimes necessary to achieve chemoselectivity. nih.gov
Table 2: Conditions for Pd/C Catalyzed Nitro Group Reduction
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Yield |
| Nitroarenes | 5-10% Pd/C | H₂ gas | Ethanol | Room Temp. | 1 atm | >99% |
| Halogenated Nitroarenes | Pd/C | H₂ gas | - | - | - | High |
| Dinitroaromatics | Pd/C | Triethylammonium formate | - | - | - | - |
This table provides representative conditions for the hydrogenation of nitro compounds using Pd/C.
Catalytic transfer hydrogenation (CTH) offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C or Pt/C. tandfonline.comutrgv.edu Ammonium formate is a widely used and efficient hydrogen donor for the reduction of nitro compounds. nih.govresearchgate.net The reaction is generally fast, proceeds under mild conditions, and often shows good functional group tolerance. utrgv.eduresearchgate.net For instance, aromatic nitro compounds can be reduced to the corresponding amines in high yields using Pd/C and ammonium formate in solvents like methanol or ethanol at room temperature. researchgate.net This method avoids the need for specialized high-pressure hydrogenation equipment. utrgv.edu
Table 3: Transfer Hydrogenation of Nitro Compounds with Ammonium Formate
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature | Yield |
| Aromatic Nitro Compounds | 10% Pd/C | Ammonium Formate | Methanol | Reflux | High |
| Nitroarenes | 5% Pt/C | Ammonium Formate | - | - | High |
| Halogenated Nitroarenes | Pd/C | Ammonium Formate | - | - | High |
This table illustrates typical conditions for catalytic transfer hydrogenation using ammonium formate.
For substrates containing multiple reducible functional groups, selective reduction methods are crucial. The use of iron metal in the presence of an electrolyte like ammonium chloride (NH₄Cl) in a protic solvent system (e.g., water, ethanol) is a classic and effective method for the chemoselective reduction of nitro groups. researchgate.netresearchgate.netsemanticscholar.org This system is particularly useful when other sensitive groups, such as esters, halides, or carbonyls, are present in the molecule. sciencemadness.orgscispace.com The reaction proceeds via the oxidation of iron to iron oxides, while the nitro group is reduced to the amine. researchgate.net A facile synthesis of ethyl-2-(4-aminophenoxy)acetate has been reported using a consecutive reaction with NH₄Cl/Fe for the selective reduction of the nitro group. mdpi.com This method is often favored in laboratory and industrial settings due to its low cost, operational simplicity, and high selectivity. sciencemadness.org
Table 4: Selective Reduction of Nitroarenes using Fe/NH₄Cl
| Substrate | Reagents | Solvent | Temperature | Yield |
| 4-Nitrophenol derivative | Fe, NH₄Cl | Water/Ethanol | Reflux | High |
| 2-Bromo-5-chloro-nitrobenzene | Activated Fe, NH₄Cl | Ethanol | 65-80°C | Excellent |
| Nitroarenes | FeS, NH₄Cl | CH₃OH/H₂O | - | Good |
This table provides examples of the selective reduction of nitro compounds using the Fe/NH₄Cl system.
An in-depth examination of the synthetic methodologies for producing this compound reveals a landscape ripe for strategic optimization. The efficiency, selectivity, and scalability of its synthesis are paramount for its application in further chemical manufacturing. This article focuses solely on the optimization of synthetic pathways and considerations for industrial-scale production of this specific compound.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-(2-aminoanilino)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7,11H2,1H3 |
InChI Key |
GTCOCOZKQCKJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Ethyl 2 2 Aminophenyl Amino Acetate
Reduction Reactions Involving the Ester Moiety and Aromatic Nitro Intermediates
The reduction of Ethyl 2-[(2-aminophenyl)amino]acetate can target either the ester functionality or, if present, a nitro group on the aromatic ring. The selective reduction of one functional group in the presence of the other would require careful choice of reducing agents.
The ester group can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield 2-[(2-aminophenyl)amino]ethanol.
In the case of a hypothetical nitro-substituted derivative, such as an ethyl N-(2-nitrophenyl)glycinate, the nitro group is readily reduced to an amino group. guidechem.comchemicalbook.com Common reagents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The successful reduction of the nitro group would regenerate a diamino functionality, which could be a strategic step in a multi-step synthesis.
Ester Hydrolysis and Transesterification Processes
The ester moiety in this compound is susceptible to hydrolysis, yielding the corresponding carboxylic acid, 2-[(2-aminophenyl)amino]acetic acid. This reaction can be catalyzed by either acid or base.
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water.
Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a possible transformation. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. The direction of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing the leaving alcohol.
Intramolecular Cyclization and Heterocycle Formation
One of the most significant aspects of the chemical reactivity of this compound is its utility as a precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The presence of the o-phenylenediamine (B120857) and the ester functionalities in the same molecule allows for the formation of fused ring systems.
A key application is in the synthesis of quinoxaline (B1680401) derivatives. o-Phenylenediamines are known to condense with α-dicarbonyl compounds to form quinoxalines. sapub.orgwikipedia.org While this compound itself is not an α-dicarbonyl compound, it can serve as a building block for quinoxalin-2-ones. researchgate.netorganic-chemistry.orgresearchgate.net The intramolecular cyclization could potentially be induced under appropriate conditions, leading to the formation of a 1,4-dihydroquinoxalin-2-one derivative.
Furthermore, the structure of this compound makes it a suitable precursor for the synthesis of 1,4-benzodiazepine-2-ones, which are an important class of pharmacologically active compounds. nih.govvt.edursc.org The cyclization would involve the formation of an amide bond between one of the aromatic amino groups and the ester functionality. The rate of such cyclizations can be influenced by the pH and the nature of the substituents on the aromatic ring. nih.gov
The table below summarizes the potential heterocyclic products that can be synthesized from this compound or its derivatives.
| Starting Material Derivative | Reaction Type | Heterocyclic Product |
| This compound | Intramolecular Cyclization | 1,4-Dihydroquinoxalin-2-one |
| This compound | Intramolecular Cyclization | 1,4-Benzodiazepine-2-one |
Synthesis of Benzodiazepine (B76468) Derivatives
The structure of this compound contains the core components necessary for the intramolecular cyclization to form a 1,4-benzodiazepin-2-one ring system. This transformation is a key reaction in the synthesis of a class of compounds with significant pharmacological importance. The reaction involves the formation of an amide bond between the secondary amine and the ester group, leading to the seven-membered diazepine (B8756704) ring.
The general approach for the synthesis of 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound. nih.gov In the case of this compound, the molecule can be considered a pre-functionalized substrate where the necessary components for cyclization are already present within the same molecule. The intramolecular nature of this reaction is entropically favored and can often be induced under thermal conditions or with the aid of a catalyst.
Table 1: Plausible Reaction Conditions for the Synthesis of 1,3-dihydro-2H-1,4-benzodiazepin-2-one from this compound
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield |
| Acetic Acid | Toluene | Reflux | 6-12 | Moderate to Good |
| p-Toluenesulfonic acid | Xylene | Reflux | 4-8 | Good |
| Sodium Ethoxide | Ethanol (B145695) | Reflux | 8-16 | Moderate |
| No Catalyst (Thermal) | Diphenyl ether | 200-250 | 1-3 | Variable |
Catalysis and Mechanistic Aspects of Ring Closure Reactions
The intramolecular cyclization of this compound to form the corresponding benzodiazepine derivative can be facilitated by either acid or base catalysis. The choice of catalyst can significantly influence the reaction rate and yield.
Acid Catalysis: Under acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the secondary amine. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of an ethanol molecule to form the stable seven-membered ring. Protic acids like acetic acid or sulfonic acids are commonly employed. The mechanism involves a series of equilibrium steps, with the final, irreversible elimination of ethanol driving the reaction to completion.
Base Catalysis: In the presence of a strong base, such as sodium ethoxide, the secondary amine can be deprotonated to form a more nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of the ester group. Similar to the acid-catalyzed mechanism, this proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of an ethoxide ion, which is then protonated by the solvent or upon workup, to yield the final benzodiazepine product.
The efficiency of these catalytic systems is dependent on factors such as the nature of the solvent, reaction temperature, and the specific catalyst used. In some instances, the cyclization can also be achieved thermally without a catalyst, although this may require higher temperatures and can sometimes lead to the formation of byproducts.
Nucleophilic Substitution Reactions
The this compound molecule has two primary sites for nucleophilic substitution: the secondary amine and the ethyl ester.
The secondary amine can act as a nucleophile in reactions with various electrophiles. For instance, it can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. It can also undergo alkylation with alkyl halides. The reactivity of this amine is influenced by the electronic effects of the attached aromatic ring and the glycine (B1666218) ester moiety.
The ethyl ester group is susceptible to nucleophilic acyl substitution. masterorganicchemistry.com It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Transesterification can occur when the compound is heated in the presence of another alcohol and a suitable catalyst. yakhak.org Furthermore, the ester can react with amines to form amides or with organometallic reagents, such as Grignard reagents, to yield tertiary alcohols after double addition. The N-arylation of amino acid esters has also been reported using palladium-catalyzed cross-coupling reactions, suggesting that the amino group can be further functionalized under specific conditions. nih.govacs.orgcdnsciencepub.comsemanticscholar.orgacs.org
Stability and Degradation Profiles
The stability of this compound is a critical factor in its synthesis, storage, and environmental fate. The primary pathways for its degradation are photodegradation and thermal decomposition.
Photodegradation Mechanisms and Environmental Pathways
Upon exposure to UV radiation, particularly in the presence of a photosensitizer, an electron transfer from the amine to the excited sensitizer (B1316253) can occur. This would generate a radical cation of the this compound molecule. This radical cation could then undergo decarboxylation to produce a phenyl-amino-alkyl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or reaction with molecular oxygen, leading to a cascade of degradation products. The presence of an aromatic amine moiety suggests that the compound could be susceptible to photo-oxidation, potentially leading to the formation of colored, polymeric materials.
Thermal Decomposition Pathways and Stability Thresholds
The thermal stability of this compound is limited by the potential for both intramolecular cyclization, as discussed previously, and fragmentation. Studies on the thermal decomposition of related N-phenylglycine derivatives and carbamates provide insights into potential degradation pathways. ias.ac.inresearchgate.net
At elevated temperatures, one likely decomposition pathway is the elimination of ethylene (B1197577) from the ethyl ester group via a six-membered cyclic transition state, a process common to many ethyl esters. This would result in the formation of the corresponding carboxylic acid, N-(2-aminophenyl)glycine. Further heating of this carboxylic acid could lead to decarboxylation.
Another potential thermal decomposition route involves the cleavage of the C-N bond between the phenyl ring and the glycine moiety. The stability of nitrogen-rich heterocyclic esters has been studied, and their decomposition often proceeds via radical mechanisms involving the homolytic breaking of C-C, C-N, and C-O bonds. nih.govnih.gov The specific decomposition products would depend on the precise temperature and conditions, but could include aniline (B41778), carbon dioxide, and various smaller fragments.
Table 2: Potential Thermal Decomposition Products of this compound
| Decomposition Pathway | Key Intermediate/Product | Plausible Temperature Range (°C) |
| Intramolecular Cyclization | 1,3-dihydro-2H-1,4-benzodiazepin-2-one | 150-250 |
| Ester Pyrolysis | N-(2-aminophenyl)glycine, Ethylene | 300-400 |
| C-N Bond Cleavage | Aniline, Ethyl glycinate (B8599266) radicals | > 400 |
| Decarboxylation (of acid) | N-(2-aminophenyl)methanamine, CO2 | > 200 (for the acid) |
Advanced Spectroscopic and Structural Characterization of Ethyl 2 2 Aminophenyl Amino Acetate
Chromatographic Techniques for Purity Assessment
The purity of Ethyl 2-[(2-aminophenyl)amino]acetate is a critical parameter, ensuring its suitability for subsequent synthetic applications and characterization. Chromatographic techniques are indispensable for both qualitative and quantitative purity assessment, as well as for purification. High-Performance Liquid Chromatography (HPLC) is primarily employed for analytical assessment of purity, while column chromatography is a fundamental technique for purification on a preparative scale.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. This method allows for the separation of the target compound from starting materials, by-products, and degradation products with high resolution and sensitivity.
The separation is typically achieved on a non-polar stationary phase, such as a C18 column, where compounds are eluted by a polar mobile phase. pensoft.netresearchgate.net The composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the best separation. pensoft.netresearchgate.net Detection is commonly performed using a UV/VIS detector, as the aromatic phenyl rings in the molecule exhibit strong absorbance in the ultraviolet region. The method is validated according to ICH guidelines to ensure its accuracy, precision, and specificity. pensoft.netresearchgate.net
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar organic compounds. pensoft.netresearchgate.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | A common mobile phase for RP-HPLC, offering good peak shape and resolution. pensoft.netresearchgate.net |
| Elution Mode | Isocratic (e.g., 50:50 v/v) | A constant mobile phase composition ensures reproducible retention times. pensoft.netresearchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. pensoft.netresearchgate.net |
| Column Temperature | 30 °C | Controlled temperature ensures stable and repeatable retention times. pensoft.netresearchgate.net |
| Detection | UV at 225 nm | The aromatic structure of the analyte allows for sensitive detection at this wavelength. pensoft.netresearchgate.net |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Column Chromatography for Product Purification
Following its synthesis, this compound often requires purification to remove unreacted starting materials and reaction by-products. Column chromatography is the most common method for this preparative-scale purification. nih.gov The technique utilizes a solid stationary phase, typically silica (B1680970) gel, packed into a glass column.
The crude product mixture is loaded onto the top of the column and a solvent system (eluent) is passed through the column. nih.govorgsyn.org The separation occurs based on the differential adsorption of the components to the stationary phase. For a compound like this compound, a typical eluent system would be a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate (B1210297). nih.gov By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively eluted from the column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). google.com Due to the basic nature of the amine groups, sometimes modified stationary phases like amino-silica or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent can be employed to prevent peak tailing and improve separation efficiency. biotage.com
Table 2: Typical Parameters for Column Chromatography Purification
| Parameter | Description | Rationale |
| Stationary Phase | Silica Gel (e.g., 60-120 mesh) | A standard, cost-effective stationary phase for normal-phase chromatography of organic compounds. nih.gov |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate gradient | A common solvent system where the polarity can be fine-tuned to achieve optimal separation of compounds with moderate polarity. nih.gov |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for quick analysis of collected fractions to identify those containing the pure product. google.com |
| Sample Loading | Dry or wet loading | The crude product is pre-adsorbed onto a small amount of silica (dry) or dissolved in a minimal amount of eluent (wet) before application to the column. orgsyn.org |
Computational and Theoretical Investigations of Ethyl 2 2 Aminophenyl Amino Acetate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.
DFT calculations are frequently used to optimize molecular geometries and explore electronic characteristics. For instance, studies on related aromatic amine derivatives provide insight into how DFT can be applied. The theory helps in determining key parameters such as bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic and optical properties of organic molecules. espublisher.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for determining molecular reactivity and stability. espublisher.comresearchgate.net In derivatives of 1,5-benzodiazepine, a related heterocyclic system, the HOMO–LUMO gap was calculated to be within the range of 3.38 to 4.01 eV. espublisher.com The addition of various subgroups to a biphenyl (B1667301) core, another related structure, was shown to decrease the energy gap, which can enhance conductivity and solubility. researchgate.net These studies exemplify how DFT can be used to predict the electronic properties of Ethyl 2-[(2-aminophenyl)amino]acetate.
DFT is a key method for mapping potential energy surfaces and identifying transition states, thereby elucidating reaction mechanisms and kinetics. By calculating the energy barriers of proposed pathways, researchers can determine the most favorable reaction routes.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, making it particularly useful for predicting electronic absorption spectra (UV/Vis). researchgate.net This method can determine excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f). researchgate.net
A combined experimental and theoretical study on the related compound, ethyl-2-(4-aminophenoxy)acetate, demonstrated the accuracy of this approach. The experimental UV/Vis spectrum showed two distinct absorption bands. mdpi.com TD-DFT calculations successfully reproduced these bands, assigning them to specific electronic transitions. mdpi.com The close agreement between the experimental and calculated values validates the use of TD-DFT for interpreting the electronic spectra of such molecules.
| Parameter | Experimental Value | Calculated Value (TD-DFT) | Calculated Oscillator Strength (f) | Assigned Transition |
|---|---|---|---|---|
| Band 1 (λmax) | 299 nm | 286 nm | 0.068 | HOMO → LUMO (95%) |
| Band 2 (λmax) | 234 nm | 226 nm | 0.294 | HOMO → LUMO+2 (86%) |
Hirshfeld Surface Analysis for Intermolecular Interaction Studies
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, it provides a visual representation of close contacts. Accompanying 2D fingerprint plots summarize the intermolecular interactions, breaking them down into percentages of different contact types.
For the structural isomer ethyl-2-(4-aminophenoxy)acetate, Hirshfeld analysis revealed that the molecular packing is dominated by H···H, O···H, and H···C interactions. mdpi.com In one of the asymmetric units (Molecule A), these contacts constituted 52.7%, 22.2%, and 18.0% of the total surface, respectively. mdpi.com Similarly, studies on other complex organic molecules containing amino and ester functionalities show comparable patterns. For instance, in one spiro-oxindole derivative, the most significant contributions to crystal packing were from H···H (33.1%), O···H/H···O (16.3%), and N···H/H···N (12.1%) interactions. nih.gov This technique provides a detailed quantitative picture of the non-covalent forces that stabilize the crystal structure.
| Interaction Type | Ethyl-2-(4-aminophenoxy)acetate mdpi.com | Ethyl 2′-amino-5-bromo-spiro[indoline-3,4′-pyran]-5′-carboxylate nih.gov | Methyl 6-amino-5-cyano-4-(4-nitrophenyl)-4H-pyran-3-carboxylate researchgate.net |
|---|---|---|---|
| H···H | 52.7% | 33.1% | 28.7% |
| O···H / H···O | 22.2% | 16.3% | 29.7% |
| C···H / H···C | 18.0% | 10.6% | 16.0% |
| N···H / H···N | 3.5% | 12.1% | 12.9% |
Molecular Docking Studies of Related Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
While specific docking studies on this compound are not prominently documented, research on structurally related compounds highlights the utility of this method. For example, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and subjected to molecular docking studies to predict their binding modes within cyclooxygenase-1 (COX-1) and COX-2 enzymes. nih.govnih.gov The results showed a good correlation between the predicted binding interactions in the COX-2 active site and the experimentally observed anti-inflammatory activity of the compounds. nih.gov In another study, a Schiff base ligand, (E)-2-(((3-aminophenyl)imino)methyl)phenol, and its metal complexes were docked into the receptors of colon cancer (PDB code: 2hq6) and lung cancer (PDB code: 1x2j) to evaluate their potential as anticancer agents based on calculated binding energies. ekb.eg These studies demonstrate how molecular docking can be applied to analogs of this compound to explore their potential biological activities by modeling interactions with therapeutic targets.
Applications in Organic Synthesis and Materials Science
Function as a Building Block in Complex Organic Synthesis
The utility of Ethyl 2-[(2-aminophenyl)amino]acetate as a synthon is most pronounced in its application as a precursor for pharmacologically active molecules and diverse heterocyclic systems. Its bifunctional nature, with two amine groups of differing nucleophilicity, enables sequential and selective reactions to build intricate molecular frameworks.
This compound is a well-established precursor for the synthesis of benzodiazepines, a class of compounds with significant therapeutic applications. The 1,4-benzodiazepine (B1214927) core is a privileged scaffold in medicinal chemistry, appearing in numerous drugs. The synthesis of 1,4-benzodiazepine-2,5-diones, for instance, utilizes this compound as the key starting material. In these reactions, the compound undergoes condensation with N-protected α-amino acid esters, followed by cyclization to form the seven-membered diazepine (B8756704) ring. This approach highlights the compound's role in providing the core A-ring and adjacent atoms necessary for constructing the benzodiazepine (B76468) framework.
The compound serves as a foundational element for creating a variety of nitrogen-containing heterocycles, which are central to many areas of chemical and pharmaceutical science. Its structure is pre-organized to facilitate cyclization reactions that lead to fused ring systems.
One of the most significant applications of this compound is in the synthesis of benzodiazepinone structures. Research has demonstrated its utility in producing various derivatives of this heterocyclic system. For example, it can be reacted with α-amino acid esters to yield 3-substituted-1,4-benzodiazepine-2,5-diones. A patented method also describes the use of [(o-aminophenyl)amino] acetic acid ethyl ester derivatives to prepare 1,3-dihydro-2H-1,4-benzodiazepin-2-ones, which are valuable pharmaceutical intermediates.
Furthermore, efficient one-pot syntheses have been developed where this compound is formed in situ from o-phenylenediamine (B120857) and an ethyl haloacetate, and without isolation, is directly cyclized to form the desired 1,4-benzodiazepine-2,5-dione product.
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| This compound | N-protected α-amino acid esters | 1,4-Benzodiazepine-2,5-diones | |
| o-Phenylenediamine | Ethyl chloroacetate, α-amino acid esters (One-pot) | 1,4-Benzodiazepine-2,5-diones | |
| [(o-aminophenyl)amino] acetic acid ethyl ester derivatives | Cyclization agents | 1,3-dihydro-2H-1,4-benzodiazepin-2-ones |
The synthesis of 1,4-benzothiazine derivatives from this compound is not widely documented in the reviewed scientific literature. The primary routes to this heterocyclic system typically involve the condensation of 2-aminothiophenol (B119425) with various substrates.
This compound can also be derivatized to form quinazolinone analogues. A notable example involves its reaction with acetone (B3395972) in the presence of a catalytic amount of iodine under solvent-free conditions. This reaction proceeds via an oxidative cyclization mechanism, where the two amine groups and the acetate (B1210297) moiety react with two molecules of acetone to yield a 2,3-dihydro-2,2-dimethyl-4(1H)-quinazolinone derivative. This transformation provides an efficient route to this class of heterocycles, showcasing the versatility of the starting material in constructing different ring systems.
| Starting Material | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Acetone, Iodine (catalyst) | Solvent-free, 60 °C | 2,3-dihydro-2,2,7-trimethyl-4(1H)-quinazolinone (from substituted analog) |
Synthesis of Nitrogen-Containing Heterocyclic Systems
Application in Specialty Chemicals and Advanced Materials Production
While this compound is a cornerstone in the synthesis of heterocyclic compounds for medicinal chemistry, its application in the production of specialty chemicals or advanced materials is not extensively reported in the reviewed literature. The research focus has predominantly been on its utility as a precursor for biologically active scaffolds rather than for materials science applications such as polymers, dyes, or other functional materials.
Intermediate in Dyes and Pigments Synthesis
This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds that are the core structures of many commercial dyes and pigments. Its molecular structure, containing a 1,2-diaminobenzene (o-phenylenediamine) moiety, is a key precursor for the formation of benzimidazole (B57391) and quinoxaline (B1680401) ring systems. These heterocyclic systems can be further modified to produce a wide range of high-performance colorants.
The primary utility of this compound in this context is its ability to undergo cyclization reactions to form stable heterocyclic structures. These structures can then be converted into final dye or pigment molecules through subsequent reactions such as diazotization and coupling.
Synthesis of Benzimidazolone Pigments
A plausible synthetic pathway for the utilization of this compound in the creation of benzimidazolone pigments involves an initial intramolecular cyclization. This reaction would form a benzimidazolone intermediate, which is a critical building block for this class of pigments. Benzimidazolone pigments are a significant class of high-performance organic pigments known for their excellent lightfastness, weather resistance, and thermal stability. naturalpigments.comfinelandchem.com
The general synthesis of benzimidazolone pigments involves the diazotization of an aromatic amine and subsequent coupling with a coupling component that contains the benzimidazolone moiety. The presence of the benzimidazolone ring contributes to the pigments' high stability through intermolecular hydrogen bonding. researchgate.net These pigments span a wide color gamut, from greenish-yellow and orange to red, carmine, and brown. naturalpigments.comnaturalpigments.com
Below is a table detailing some common benzimidazolone pigments, their properties, and applications:
| Pigment Name | C.I. Name | Chemical Structure | Color | Key Properties | Applications |
| Pigment Yellow 180 | 13983 | Greenish-yellow | High tinting strength, good thermal stability (up to 290°C), excellent light and weather resistance. ranbarr.com | Plastics (HDPE, PVC, ABS, PP), high-end printing inks (metal decorative, packaging), UV and inkjet inks. ranbarr.com | |
| Pigment Red 176 | 12515 | Bluish-red | High coloring power, good lightfastness, heat stability in HDPE up to 290°C. finelandchem.com | Plastics, automotive coatings. | |
| Pigment Orange 64 | 12760 | Reddish-orange | Very bright shade, high coloring power, very good lightfastness. finelandchem.com | High-end industrial paints, plastics. | |
| Pigment Yellow 151 | 13980 | Greenish-yellow | Excellent lightfastness and weather resistance. naturalpigments.com | Automotive coatings, decorative paints, plastics. |
Synthesis of Quinoxaline-Based Dyes
This compound can also serve as a precursor for quinoxaline derivatives. A potential synthetic route involves the reaction of this compound with a suitable dicarbonyl compound, leading to the formation of a quinoxaline ring system. For instance, reaction with oxalic acid or its derivatives could yield 2,3-quinoxalinediol.
Quinoxaline derivatives are important intermediates in the synthesis of various dyes, including azo dyes. niscpr.res.in Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are one of the largest and most versatile classes of organic dyes. The synthesis of quinoxaline-based azo dyes typically involves the diazotization of an amino-substituted quinoxaline, followed by coupling with a suitable coupling component, such as a phenol (B47542) or an aromatic amine. niscpr.res.innih.gov
The resulting azo dyes can exhibit a wide range of colors with good fastness properties, making them suitable for dyeing various substrates like cotton and silk. niscpr.res.in
The following table provides a general overview of the synthesis of quinoline-based (a related heterocyclic system) azo dyes, which follows a similar principle to what would be expected for quinoxaline-based dyes.
| Dye Intermediate | Diazotizing Agent | Coupling Component | Resulting Dye Class | Potential Color Range |
| Amino-substituted quinoxaline | Sodium nitrite (B80452) in acidic medium | Phenols, Naphthols, Aromatic amines | Quinoxaline Azo Dyes | Yellow, Orange, Red, Brown, Blue niscpr.res.innih.gov |
An article on the biological activities and molecular interactions of this compound cannot be generated as requested.
Extensive searches for scientific literature and data pertaining specifically to "this compound" have yielded no information regarding its biological activities, enzyme-substrate interactions, protein-ligand binding, or its mechanisms of action at specific molecular targets.
The provided outline requires a detailed exploration of these topics, including data on binding site analysis, alteration of enzyme activity, and modulation of receptor function. Unfortunately, there is no publicly available research to populate these sections for this specific chemical compound. The search results did not provide a CAS number for this compound, nor did they identify it as a significant intermediate in the synthesis of biologically active molecules with published pharmacological data.
Therefore, it is not possible to create a scientifically accurate and informative article that adheres to the strict requirements of the provided outline and focuses solely on this compound.
Exploration of Biological Activities and Molecular Interactions
In Vitro Studies on Cell Lines (e.g., Cytotoxic Effects of Related Complexes/Derivatives)
While direct studies on the cytotoxicity of Ethyl 2-[(2-aminophenyl)amino]acetate are not extensively documented in the provided research, the cytotoxic effects of its related derivatives and complexes, particularly Schiff bases and metal complexes, have been a subject of investigation. These studies provide insights into the potential antiproliferative activities of compounds derived from this scaffold.
Schiff bases and their metal complexes derived from aromatic amines, which are structurally related to this compound, have demonstrated notable in vitro anticancer activity. For instance, certain Schiff base metal complexes have been evaluated against breast cancer (MCF-7) and colon cancer (Caco-2) cell lines using the MTT assay. ekb.eg Similarly, some copper(II) complexes have shown promise as antitumor agents, with their activity being tested on cell lines such as A549 (lung carcinoma) and HT29 (colorectal adenocarcinoma). inorgchemres.org
The general approach involves synthesizing derivatives and then assessing their ability to inhibit the growth of various human cancer cell lines. Novel derivatives of bis(2-aminoethyl)amine, for example, were screened for their in vitro cytotoxic activity against a panel of human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). mdpi.com The results indicated moderate antiproliferative potency. mdpi.com
Furthermore, studies on other related heterocyclic compounds, such as 2-aminothiazole (B372263) derivatives, have shown significant antitumor activity against a broad spectrum of human tumor cell lines. nih.gov For example, certain ethyl 2-substituted-aminothiazole-4-carboxylate derivatives displayed potent activity toward the RPMI-8226 leukemia cell line. nih.gov Another study focused on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which showed interesting antiproliferative potential against MCF-7 and HepG-2 cancer cell lines. mdpi.com The mechanism of action for some of these related compounds involves the inhibition of tubulin polymerization and the induction of G2/M cell-cycle arrest. nih.gov
The cytotoxic potential of these related compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative Class | Cell Line | Cancer Type | Observed Effect | IC₅₀ Value (µM) |
|---|---|---|---|---|
| Phenethyl derivative of bis(2-aminoethyl)amine (Compound 6) | HTB-140 | Melanoma | Highest growth-inhibitory activity | 13.95 ± 2.5 |
| Phenethyl derivative of bis(2-aminoethyl)amine (Compound 6) | A549 | Lung Carcinoma | Growth-inhibitory activity | 15.74 ± 1.7 |
| Ethyl 2-substituted-aminothiazole-4-carboxylate (Compound 13) | RPMI-8226 | Leukemia | Significant activity (GI₅₀) | 0.08 |
| Thienopyrimidine Derivative (Compound V) | MCF-7 | Breast Cancer | Selective activity | 0.10 |
| Thienopyrimidine Derivative (Compound IV) | HepG-2 | Liver Cancer | Selective activity | 14.9 |
Carbon Dioxide Absorption Properties and Environmental Remediation Potential
Amine-based solvents are widely utilized in industrial processes for capturing carbon dioxide (CO₂), a major greenhouse gas. nih.govnih.gov The presence of amino groups in this compound suggests its potential as a solvent for CO₂ absorption, similar to other amino compounds like amino acids and alkanolamines. researchgate.net
The fundamental mechanism of CO₂ capture by amine solutions involves a chemical reaction between the acidic CO₂ gas and the basic amine. researchgate.net For primary and secondary amines, this reaction typically leads to the formation of carbamates. mdpi.com The efficiency of a solvent for CO₂ capture is determined by several factors, including its absorption capacity, rate of absorption, and the energy required for regeneration. nih.govmdpi.com
Aqueous solutions of amino acids have gained attention as promising solvents for CO₂ capture due to advantages such as low volatility, resistance to oxidative degradation, and high biodegradability compared to traditional alkanolamines like monoethanolamine (MEA). researchgate.net Studies on various amino acids have shown that factors like pH, ionic strength, and the molecular structure of the amino acid influence their reactivity with CO₂. researchgate.net For instance, sterically hindered amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), have demonstrated a higher CO₂ loading capacity compared to MEA, which is advantageous for reducing regeneration energy consumption. mdpi.com
While specific data on this compound is not available, its structure, containing both a primary and a secondary amine group, suggests it could react with CO₂. The performance of such a solvent can be compared to benchmark solvents like MEA and other functional amines.
| Solvent | Concentration (wt%) | Key Finding |
|---|---|---|
| Monoethanolamine (MEA) | 20 | Total CO₂ absorption of approx. 1.46 mol CO₂/kg solution. mdpi.com |
| 2-Amino-2-methyl-1-propanol (AMP) | 20 | Total CO₂ absorption nearly equivalent to 20 wt% MEA, but with higher carbon loading (>0.6 mol CO₂/mol amine). mdpi.com |
| 1-(2-aminoethyl) piperazine (B1678402) (AEPZ) | 10 | Overall rate constant (Kov) of 2.52987 × 10⁻⁴ mol/m²s-kPa at 313 K. nih.gov |
| Mixed Amino Acid Salt (Glycine, Alanine, Proline, Lysine) | - | Showed 19% higher CO₂ absorption compared to the calculated proportional capacities of individual amino acids. osti.gov |
The potential for environmental remediation lies in the ability of such amine-containing compounds to capture CO₂ from industrial flue gases, thereby mitigating its release into the atmosphere and addressing climate change concerns. nih.gov The development of efficient and environmentally benign solvents is a critical area of research, and compounds like this compound represent a class of molecules that could be explored for this purpose. researchgate.net
Coordination Chemistry of Ethyl 2 2 Aminophenyl Amino Acetate and Its Analogues
Ligand Characteristics of Anilinoacetate Scaffolds
Anilinoacetate scaffolds, such as Ethyl 2-[(2-aminophenyl)amino]acetate, represent a versatile class of ligands in coordination chemistry. These molecules are characterized by the presence of multiple donor atoms, typically nitrogen and oxygen, which allows them to form stable complexes with a variety of metal ions. The fundamental structure of this compound features a central anilino group with an appended ethyl acetate (B1210297) moiety. This arrangement provides two key coordination sites: the nitrogen atom of the secondary amine and the primary amino group on the phenyl ring.
The presence of both a soft donor (amine nitrogen) and a harder donor (potentially the carbonyl oxygen of the ester group, though less common for direct chelation) allows these ligands to coordinate with a range of metal ions, from transition metals to main group elements. The flexibility of the ethyl acetate side chain can influence the geometry of the resulting metal complex, allowing for the formation of various coordination polymers and discrete molecular structures.
The electronic properties of the anilinoacetate scaffold can be readily tuned by introducing substituents on the phenyl ring. Electron-donating or electron-withdrawing groups can alter the electron density on the coordinating nitrogen atoms, thereby influencing the stability and reactivity of the metal complexes. This tunability is a key feature that makes these ligands attractive for the design of functional materials.
Synthesis and Characterization of Metal-Organic Complexes
The synthesis of metal-organic complexes with this compound and its analogues is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include ethanol (B145695), methanol, acetonitrile (B52724), and dimethylformamide (DMF). The reaction is often carried out under reflux to ensure complete reaction.
Characterization of the resulting metal complexes is performed using a variety of analytical techniques to determine their composition, structure, and properties. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe the coordination environment of the metal ion.
Table 1: Representative Synthesis Conditions for Metal Complexes with Anilinoacetate Analogues
| Metal Ion | Ligand | Solvent | Reaction Conditions |
|---|---|---|---|
| Ni(II) | Schiff base of o-phenylenediamine (B120857) | Ethanol | Reflux, 12h |
| Cu(II) | Schiff base of o-phenylenediamine | Ethanol | Reflux, 12h |
| Zn(II) | Substituted terpyridine | Methanol/Dichloromethane | Stirring, 24h at RT |
This table presents typical synthesis conditions for related ligand systems due to the absence of specific data for this compound.
Chelation Modes and Metal-Ligand Coordination Geometries (e.g., N,N′-coordination)
This compound and its analogues can exhibit various chelation modes, with N,N′-coordination being one of the most common. In this mode, the ligand coordinates to the metal center through the nitrogen atoms of the primary and secondary amino groups, forming a stable five-membered chelate ring. This bidentate coordination is a prevalent feature in complexes with o-phenylenediamine derivatives.
The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, the stoichiometry of the complex, and the presence of other coordinating ligands or counter-ions. For instance, with transition metals like Ni(II) and Cu(II), square planar or distorted octahedral geometries are often observed. In the case of d¹⁰ metal ions like Zn(II) and Cd(II), tetrahedral or octahedral geometries are common. For example, in cadmium coordination polymers with benzene-1,2-diamine and acetate, distorted octahedral and trigonal antiprismatic geometries have been reported ias.ac.in.
Influence of Metal Ions on Ligand Properties and Reactivity
The coordination of a metal ion to an anilinoacetate scaffold can significantly alter the physical and chemical properties of the ligand. The formation of a metal complex can lead to changes in the electronic structure, which can be observed through shifts in spectroscopic signals. For example, the coordination of the amino groups to a metal center typically results in a shift of the N-H stretching vibrations in the IR spectrum.
The metal ion can also influence the reactivity of the ligand. For instance, the acidity of the N-H protons can be enhanced upon coordination, making the ligand more susceptible to deprotonation or other reactions. Furthermore, the metal center itself can act as a Lewis acid, catalyzing reactions at the coordinated ligand. The choice of the metal ion is therefore a critical parameter in tuning the properties and reactivity of the resulting metal-organic complex.
Spectroscopic Analysis of Coordination Compounds
Spectroscopic techniques are indispensable for the characterization of coordination compounds involving anilinoacetate ligands.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. The N-H stretching vibrations of the primary and secondary amino groups, typically observed in the range of 3300-3500 cm⁻¹, are expected to shift upon coordination to a metal ion. Similarly, the C=O stretching vibration of the ester group, usually found around 1735 cm⁻¹, might show a shift if it is involved in coordination, although this is less common for simple ester groups. In complexes of related Schiff bases derived from o-phenylenediamine, the lowering of the azomethine stretching frequency is a clear indication of coordination ias.ac.in.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the nature of the metal-ligand bonding. Transitions observed in the UV-Vis region can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions for transition metal complexes. For instance, Ni(II) complexes with o-phenylenediamine derivatives often exhibit bands corresponding to d-d transitions that are characteristic of their coordination environment researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand will change upon coordination. For paramagnetic complexes, NMR spectra are often broad and more difficult to interpret, but can still provide valuable structural information.
Table 2: Expected Spectroscopic Data for a Hypothetical [M(this compound)₂]Cl₂ Complex
| Technique | Free Ligand | Metal Complex |
|---|---|---|
| IR (cm⁻¹) | ν(N-H): ~3400, 3300; ν(C=O): ~1735 | ν(N-H): shifted to lower wavenumbers; ν(C=O): minor shift |
| UV-Vis (nm) | π-π* transitions | LMCT, MLCT, or d-d transitions |
This table is illustrative and based on general principles of coordination chemistry, as specific data for this compound complexes is not available.
Synthesis and Investigation of Derivatives and Analogues of Ethyl 2 2 Aminophenyl Amino Acetate
Structural Modifications and their Synthetic Pathways
Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate
Currently, detailed synthetic pathways and specific research findings for Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate are not extensively documented in publicly available scientific literature. Further research is required to elucidate its synthesis and properties.
Ethyl 2-(4-aminophenoxy)acetate and Related Phenoxyacetate Structures
A facile and efficient synthesis for Ethyl 2-(4-aminophenoxy)acetate has been developed, highlighting its role as a building block for novel dual hypoglycemic agents. The synthesis is a two-step process commencing with the alkylation of 4-nitrophenol with ethyl bromoacetate. This is followed by a selective reduction of the nitro group. jyu.fimdpi.comresearchgate.netresearchgate.net
The reduction of the intermediate, ethyl 2-(4-nitrophenoxy)acetate, is achieved using iron powder in the presence of ammonium chloride in an ethanol-water solvent system. This method is noted for its simplicity, avoiding the need for nascent hydrogen or complex reaction setups, and results in the target compound as very pure crystals. jyu.firesearchgate.net
The resulting Ethyl 2-(4-aminophenoxy)acetate has been thoroughly characterized using various analytical techniques. Spectroscopic data from 1H NMR, 13C NMR, COSY, and NOESY NMR have been used to confirm the molecular structure. jyu.firesearchgate.net Furthermore, its structure has been unequivocally determined by X-ray single-crystal structure determination. The compound crystallizes in the triclinic crystal system. jyu.firesearchgate.net
Computational studies using Density Functional Theory (DFT) have also been performed to analyze the molecular properties of Ethyl 2-(4-aminophenoxy)acetate. Hirshfeld surface analysis revealed that H···H, H···C, and O···H interactions are the major contributors to the molecular packing in the crystal lattice. jyu.firesearchgate.net The experimental UV/Vis spectra showed absorption bands at 299 and 234 nm, which were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively, based on TD-DFT calculations. jyu.firesearchgate.net
| Property | Value |
| Crystal System | Triclinic |
| Unit Cell Parameters | a = 8.2104(6) Å, b = 10.3625(9) Å, c = 11.9562(9) Å, α = 101.787(7)°, β = 91.849(6)°, γ = 102.755(7)° |
| UV/Vis λmax | 299 nm, 234 nm |
| Major Hirshfeld Contacts | H···H, H···C, O···H |
Ethyl 2-[(2-fluorophenyl)amino]acetate
While specific synthetic details and research findings for Ethyl 2-[(2-fluorophenyl)amino]acetate are limited in the reviewed literature, its chemical structure and basic properties are known. Further investigation is needed to fully characterize its synthesis and potential applications.
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide
Ethyl 2-[2-[(2-aminobenzoyl)amino]phenyl]acetate
Information regarding the synthesis and investigation of Ethyl 2-[2-[(2-aminobenzoyl)amino]phenyl]acetate is sparse in the reviewed scientific literature.
Ethyl 2-[(4-methoxyphenyl)amino]acetate
A general synthetic method for a related compound, ethyl 2-[(4-methoxybenzyl)amino]acetate, has been described. This synthesis involves the reaction of 4-methoxybenzylamine with ethyl bromoacetate in dichloromethane with triethylamine as a base. The reaction is carried out at 0°C and then stirred at room temperature. The final product is purified by silica (B1680970) gel column chromatography.
In a different study, a resveratrol-oxime ester derivative of a methoxyphenyl acetate (B1210297) was synthesized. This multi-step synthesis involved the reaction of an oxime derivative with ethyl bromoacetate in the presence of potassium carbonate in DMF. nih.gov
Ethyl 2-[(4-aminophenyl)amino]acetate Hydrochloride
The synthesis of the related compound, ethyl 2-(4-aminophenyl)acetate, typically proceeds through the reduction of its nitro precursor, ethyl 2-(4-nitrophenyl)acetate. This transformation is commonly achieved via catalytic hydrogenation.
One established method involves dissolving ethyl 2-(4-nitrophenyl)acetate in methanol and treating it with 10% palladium on charcoal (Pd/C) as a catalyst. The reaction mixture is then stirred under a hydrogen atmosphere (balloon pressure) for several hours at room temperature. chemicalbook.com Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired ethyl 2-(4-aminophenyl)acetate. chemicalbook.com Subsequent treatment with hydrochloric acid would then produce the hydrochloride salt.
An alternative approach involves a two-step hydrogenation process starting from 4-nitrophenyl acetic acid in a protic solvent like water. google.com The initial hydrogenation to 4-aminophenyl acetic acid occurs at 40-50°C in the presence of Pd/C under a slight overpressure of hydrogen. google.com The resulting intermediate is then further hydrogenated in situ to yield the final product. google.com
Table 1: Synthesis of Ethyl 2-(4-aminophenyl)acetate via Catalytic Hydrogenation
| Starting Material | Catalyst | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 2-(4-nitrophenyl)acetate | 10% Pd/C | Methanol | 16 hours | 96% | chemicalbook.com |
| Ethyl 2-(4-nitrophenyl)acetate | 10% Pd/C | Methanol | 4 hours | Quantitative | chemicalbook.com |
Alkyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yliden)acetates
The synthesis of the 1,4-benzothiazine scaffold is a key focus in heterocyclic chemistry. One route to obtaining compounds like ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene)acetate involves a two-step process. The first step is the reaction of 2-aminothiophenol (B119425) with diethyl acetylenedicarboxylate, which proceeds at room temperature to yield the target benzothiazine derivative. nih.gov This intermediate can then be further reacted, for example with hydrazine hydrate, to produce the corresponding acetohydrazide. nih.gov
Another synthetic strategy involves the condensation of 2-aminothiophenol with maleic anhydride, which results in the formation of 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid. cbijournal.com This intermediate can then be subjected to further chemical transformations to generate a variety of derivatives. cbijournal.com
The synthesis of an isomeric compound, methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, has been achieved by reacting 1,4-benzothiazin-3-one with methyl chloroacetate in the presence of potassium carbonate. nih.gov The reaction mixture is heated to reflux for an extended period, after which the product is isolated and purified. nih.gov
Table 2: Synthetic Approaches to 1,4-Benzothiazine Derivatives
| Reactants | Product Class | Reaction Conditions | Reference |
|---|---|---|---|
| 2-Aminothiophenol, Diethyl acetylenedicarboxylate | Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene)acetate | Room temperature, 5 minutes | nih.gov |
| 2-Aminothiophenol, Maleic anhydride | 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid | Condensation | cbijournal.com |
| 1,4-Benzothiazin-3-one, Methyl chloroacetate | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate | Reflux, 48 hours | nih.gov |
Ethyl 2-(2-aminothiazol-5-yl)acetate and Related Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a cornerstone for the preparation of 2-aminothiazole (B372263) derivatives. This method typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of ethyl (2-aminothiazol-4-yl)-acetate hydrochloride, ethyl 4-chloroacetoacetate is reacted with thiourea. google.com The resulting product is the hydrochloride salt of the aminothiazole ester. google.com Neutralization of this salt yields the free ester, which can be further hydrolyzed to the corresponding carboxylic acid. google.com
A specific preparation involves creating an aqueous solution of thiourea and tetrabutylammonium bromide. chemicalbook.com This solution is then reacted with ethyl 4-chloroacetoacetate to yield the desired ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride. chemicalbook.com
Table 3: Hantzsch Synthesis of Ethyl (2-aminothiazol-4-yl)-acetate Derivatives
| α-Halocarbonyl | Thioamide Source | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl 4-chloroacetoacetate | Thiourea | - | Ethyl (2-aminothiazol-4-yl)-acetate hydrochloride | google.com |
| Ethyl 4-chloroacetoacetate | Thiourea | Tetrabutylammonium bromide, water | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride | chemicalbook.com |
Structure-Activity Relationship (SAR) Studies on Functionalized Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 2-aminothiazole, SAR studies have revealed several key insights.
In a series of 2-aminothiazoles investigated for antitubercular activity, it was found that the central thiazole ring and a 2-pyridyl group at the C-4 position were essential for activity and did not tolerate modification. nih.gov However, the N-2 position of the aminothiazole ring showed significant flexibility, and introducing substituted benzoyl groups at this position led to a substantial improvement in activity. nih.gov
For 2-aminothiazole derivatives acting as inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately sized substituents at the 4- and 5-positions of the thiazole ring was found to enhance both inhibitory activity and selectivity for iNOS over neuronal NOS (nNOS). nih.gov Conversely, the introduction of bulky or hydrophilic substituents at any position on the 2-aminothiazole ring resulted in a significant decrease or loss of inhibitory activity. nih.gov
Table 4: Summary of SAR Findings for 2-Aminothiazole Derivatives
| Structural Moiety | Modification | Impact on Activity | Target/Activity | Reference |
|---|---|---|---|---|
| Thiazole Core | Modification | Intolerant | Antitubercular | nih.gov |
| C-4 Position | Modification from 2-pyridyl | Intolerant | Antitubercular | nih.gov |
| N-2 Position | Introduction of substituted benzoyl groups | Improved activity | Antitubercular | nih.gov |
| 4- and 5-Positions | Introduction of appropriately sized substituents | Improved activity and selectivity | iNOS Inhibition | nih.gov |
| Any Position | Introduction of bulky or hydrophilic groups | Decreased/Abolished activity | iNOS Inhibition | nih.gov |
Impact of Substituent Electronic and Steric Effects on Reactivity and Functionality
The electronic and steric properties of substituents can profoundly influence the reactivity and biological function of heterocyclic compounds. Electronic effects refer to the electron-donating or electron-withdrawing nature of a substituent, while steric effects relate to its size and bulk.
In the context of 1,2-benzothiazine derivatives, modifications with electron-withdrawing substituents (e.g., fluorine) or electron-donating substituents (e.g., methyl, methoxy) have been explored to assess their impact on anti-inflammatory activity. nih.gov
For a series of benzothiazole derivatives, the introduction of an electron-withdrawing nitro (-NO2) group was shown to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This reduction in the HOMO-LUMO energy gap is advantageous for charge transport and optoelectronic properties. nih.gov The nature of the substituent, whether electron-donating or electron-withdrawing, plays a critical role in tuning the electronic properties of the molecule. nih.gov
Theoretical studies on benzothiazine and benzothiazole derivatives using density functional theory (DFT) have shown that in benzothiazine derivatives, the HOMO and LUMO are distributed on the benzothiazine moiety itself. researchgate.net In contrast, for benzothiazole derivatives, a significant charge transfer is observed, with the HOMO and LUMO being localized at opposite ends of the molecule. researchgate.net These electronic characteristics are fundamental to their reactivity and potential applications.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
The primary contribution of Ethyl 2-[(2-aminophenyl)amino]acetate to the field of chemical synthesis lies in its role as a key intermediate for constructing nitrogen-containing heterocycles. Its molecular architecture is pre-organized for intramolecular cyclization reactions, making it a valuable building block for classes of compounds with known biological activity.
Precursor for Benzodiazepine (B76468) Systems: The structure is highly analogous to intermediates used in the synthesis of 1,4-benzodiazepines, a class of compounds with significant therapeutic applications. The presence of the primary aromatic amine and the secondary amine of the glycine (B1666218) ester portion allows for sequential reactions to form the seven-membered diazepine (B8756704) ring. Research on related amino esters demonstrates that cyclization can be induced to form the characteristic lactam of the benzodiazepine core. researchgate.netmdpi.comresearchgate.net
Intermediate for Quinoxaline (B1680401) Derivatives: As a derivative of 1,2-phenylenediamine, the compound is a prime candidate for condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines. nih.govorientjchem.org The classical synthesis of quinoxalines involves this exact reaction, and utilizing this compound would yield quinoxalines bearing a functionalized ethyl acetate (B1210297) group at the 2-position, which is available for further modification.
Synthesis Route: The most logical and established synthetic route to this compound involves the nucleophilic substitution of a haloacetate, such as ethyl bromoacetate, with 2-nitroaniline, followed by the selective reduction of the nitro group. The resulting product is Ethyl 2-[(2-nitrophenyl)amino]acetate. chemscene.com The subsequent reduction of this nitro-intermediate to the target diamine can be achieved using various established methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with reagents like iron powder in the presence of an acid (e.g., Fe/NH₄Cl or Fe/AcOH), which are known to be effective for similar substrates. mdpi.com
The core contribution of this compound is, therefore, its latent potential as a functionalized synthon for generating complex heterocyclic libraries, particularly those based on benzodiazepine and quinoxaline scaffolds.
Identification of Emerging Research Avenues for this compound
Given the foundational role of this compound as a synthetic intermediate, several emerging research avenues can be identified. These avenues focus on leveraging its unique structure to create novel molecular entities and explore their potential functions.
Exploration of Novel Heterocyclic Scaffolds: Beyond benzodiazepines and quinoxalines, the compound's reactive sites could be utilized to explore novel or less common heterocyclic systems. Reaction of the diamine functionality with reagents like cyanogen (B1215507) bromide, phosgene (B1210022) derivatives, or carbon disulfide could lead to the formation of functionalized benzimidazoles or other fused heterocycles.
Combinatorial Chemistry and Library Synthesis: A significant opportunity lies in using this compound as a scaffold in combinatorial chemistry. By reacting it with a diverse range of 1,2-dicarbonyl compounds or other cyclizing agents, large libraries of novel quinoxaline and benzodiazepine derivatives can be generated. These libraries are invaluable for high-throughput screening in drug discovery programs to identify new bioactive compounds.
Investigation of Inherent Biological Activity: While its primary role is as a precursor, the intrinsic biological activity of this compound itself remains unexplored. Many simple aromatic amines and amino acid esters exhibit various biological effects. Future research should include screening the compound for potential antimicrobial, antioxidant, or enzyme-inhibitory activities.
Development of Metal Complexes: The diamine structure makes it a potential bidentate ligand for coordinating with transition metals. Research into the synthesis and characterization of metal complexes involving this compound could open avenues in catalysis, material science, or the development of metallodrugs.
Prospects for Advanced Applications and Methodological Innovations
The future utility of this compound can be enhanced through methodological innovations in its synthesis and application, paving the way for more advanced and efficient chemical processes.
Green Synthesis Protocols: A key area for methodological innovation is the development of environmentally benign synthesis routes. This could involve exploring enzyme-catalyzed reactions, such as lipase-mediated esterification, or using microwave-assisted synthesis to reduce reaction times and energy consumption, similar to approaches used for its isomers. ingentaconnect.com Furthermore, developing catalytic reduction methods for the nitro-precursor that avoid heavy metals would represent a significant advance.
Flow Chemistry and Continuous Manufacturing: For library synthesis and larger-scale production, transitioning from batch processing to continuous flow chemistry offers substantial advantages. A flow process for the synthesis and subsequent cyclization of this compound would allow for better control over reaction parameters, improved safety, and higher throughput, facilitating its use in industrial applications.
Solid-Phase Synthesis Applications: The ethyl ester handle provides a potential attachment point for solid-phase synthesis. Immobilizing the molecule on a resin would enable the streamlined, multi-step synthesis of complex heterocyclic derivatives with simplified purification, which is highly advantageous for creating chemical libraries for drug discovery.
The table below summarizes the potential heterocyclic systems that can be derived from this versatile precursor, highlighting its prospective applications.
| Reagent Class | Resulting Heterocyclic System | Potential Applications |
| 1,2-Dicarbonyl Compounds | Substituted Quinoxalines | Medicinal Chemistry, Agrochemicals, Dyes |
| Carboxylic Acid Derivatives | 1,4-Benzodiazepines | Pharmaceuticals (Anxiolytics, Anticonvulsants) |
| Aldehydes | 1,5-Benzodiazepines | Bioactive Compounds |
| Phosgene/Thiourea Equivalents | Benzimidazolones / Benzimidazolethiones | Polymer Monomers, Bioactive Scaffolds |
| Carbon Disulfide | 2-Mercaptobenzimidazoles | Vulcanization Accelerators, Corrosion Inhibitors |
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-[(2-aminophenyl)amino]acetate, and what reaction conditions optimize yield?
this compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting (E)-3-(2-aminophenyl)acrylates with carbon disulfide (CS₂) under metal-free, room-temperature conditions to form intermediate thiazine derivatives, which can be alkylated (e.g., with iodomethane) to yield the target compound. Key parameters include:
Q. How is the structural characterization of this compound performed using crystallographic methods?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in an orthorhombic system (Pca2₁ space group) with unit cell parameters:
Q. What analytical techniques are used to assess the purity and stability of this compound?
- HPLC-MS : Quantifies purity (≥98%) and detects isomers using reverse-phase C18 columns with acetonitrile/water gradients.
- NMR : NMR (CDCl₃) identifies key signals: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 6.5–7.2 ppm (aromatic protons) .
- Stability : Store at -20°C in inert atmospheres; degradation occurs via hydrolysis of the ester group under acidic/basic conditions .
Advanced Research Questions
Q. How can contradictory data on reaction yields for derivatives of this compound be resolved?
Discrepancies often arise from substituent electronic effects or competing side reactions. For example:
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring reduce yields (54%) due to steric hindrance.
- Electron-donating groups (e.g., -OCH₃) improve yields (74%) by stabilizing intermediates .
Methodological resolution :- Use density functional theory (DFT) to model transition states.
- Employ LC-MS to track side products (e.g., uncyclized intermediates).
Q. What strategies optimize the regioselectivity of alkylation reactions involving this compound?
Regioselectivity is influenced by steric and electronic factors:
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?
DFT calculations (B3LYP/6-31G* level) predict:
- Electrophilic sites : The amino group (N–H) and ester carbonyl (C=O) are reactive toward nucleophiles.
- Lipinski parameters : LogP ≈ 0.93, H-bond donors = 1, H-bond acceptors = 2, indicating moderate bioavailability .
Experimental validation via enzyme inhibition assays (e.g., acetylcholinesterase) aligns with computational predictions .
Q. What are the challenges in resolving tautomeric equilibria of this compound in solution?
The compound exhibits keto-enol tautomerism, complicating spectral interpretation:
- NMR : Use deuterated DMSO to slow exchange rates and resolve tautomeric signals.
- IR spectroscopy : Identify enolic O–H stretches (~3200 cm⁻¹) and ketonic C=O (~1700 cm⁻¹) .
- Control experiments : Compare spectra at varying temperatures (25°C vs. -40°C) to trap tautomers .
Methodological Considerations
Q. How to design a high-throughput screening protocol for derivatives of this compound?
- Automated synthesis : Use parallel reactors (e.g., Chemspeed) with varying alkyl halides/aryl substituents.
- Analytical workflow : Couple UPLC-MS with cheminformatics tools (e.g., KNIME) to cluster derivatives by LogD/Polar Surface Area .
- Biological testing : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. What statistical approaches address batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
